4-(((1-((2-甲氧基苯基)氨基甲酰基)哌啶-4-基)甲基)氨基甲酰基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

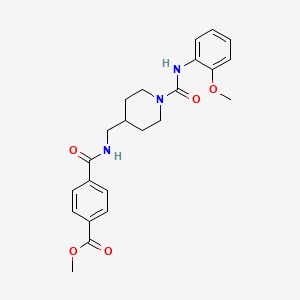

Methyl 4-(((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C23H27N3O5 and its molecular weight is 425.485. The purity is usually 95%.

BenchChem offers high-quality Methyl 4-(((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 研究人员正在研究其对癌细胞系的影响、肿瘤生长抑制和作用机制。 该化合物干扰细胞增殖、凋亡和血管生成的能力值得进一步探索 .

- 研究探讨了其对炎症通路、细胞因子产生和免疫反应调节的影响。 了解其抗炎潜力可能导致新的治疗策略 .

- 研究人员正在研究其与疼痛受体、神经通路和潜在副作用的相互作用。 临床试验可能会评估其在缓解疼痛方面的疗效 .

- 研究重点关注其对神经元健康、氧化应激和神经炎症的影响。 动物模型和体外试验提供了对其神经保护潜力的见解 .

- 研究人员正在探索将其纳入纳米颗粒、脂质体或胶束。 这些系统增强了靶向药物递送,改善了治疗效果 .

抗癌活性

抗炎特性

镇痛和疼痛管理

抗菌和抗真菌活性

神经保护作用

药物递送系统

生物活性

Methyl 4-(((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate, a complex organic compound, has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its intricate structure, which includes:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Carbamoyl groups : Contributing to the compound's interaction with biological targets.

- Methoxy and benzoate moieties : Enhancing its chemical reactivity and biological activity.

The molecular formula is C21H25N3O6 with a molecular weight of 447.5 g/mol. The presence of the methoxy group may enhance binding affinity to specific biological targets, influencing its pharmacological efficacy.

Pharmacological Effects

Research indicates that methyl 4-(((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synapses, which may enhance cognitive function and memory .

- Anti-inflammatory Properties : Studies suggest that it may modulate pathways involved in inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.

- Neuroprotective Effects : The compound's ability to interact with neuroreceptors positions it as a candidate for neuroprotective therapies, particularly in neurodegenerative diseases.

The mechanisms through which methyl 4-(((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate exerts its effects include:

- Competitive Inhibition : The compound may compete with natural substrates for binding sites on enzymes.

- Allosteric Modulation : It could alter enzyme activity by binding to sites other than the active site, influencing overall enzyme function and signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related piperidine derivatives, providing insights into the potential applications of methyl 4-(((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate.

Table 1: Summary of Biological Activities

Comparative Analysis with Related Compounds

To understand the unique properties of methyl 4-(((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Structural Analogues

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl N-[4-(3-(2-hydroxyphenyl)carbamoyl)piperidin-1-yl]carbamate | Hydroxy group instead of methoxy | Increased polarity affecting solubility |

| Methyl N-[4-(3-(2-chlorophenyl)carbamoyl)piperidin-1-yl]carbamate | Chlorine substituent | Enhanced lipophilicity impacting membrane permeability |

| Methyl carbamate derivatives | Various functional groups | Diverse biological activities including antimicrobial effects |

属性

IUPAC Name |

methyl 4-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5/c1-30-20-6-4-3-5-19(20)25-23(29)26-13-11-16(12-14-26)15-24-21(27)17-7-9-18(10-8-17)22(28)31-2/h3-10,16H,11-15H2,1-2H3,(H,24,27)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUDHFQCRSHXGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。